molecular formula C8H10BrN B3034167 2-Bromo-3-isopropylpyridine CAS No. 1417518-11-6

2-Bromo-3-isopropylpyridine

Cat. No. B3034167
CAS RN: 1417518-11-6
M. Wt: 200.08 g/mol
InChI Key: JEBINPKMSQABNA-UHFFFAOYSA-N
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Description

2-Bromo-3-isopropylpyridine is a brominated pyridine derivative with an isopropyl group attached to the third position of the pyridine ring. While the specific compound is not directly discussed in the provided papers, related brominated pyridines and their synthesis, molecular structure, chemical reactions, and physical and chemical properties are extensively studied, which can provide insights into the behavior and characteristics of 2-Bromo-3-isopropylpyridine.

Synthesis Analysis

The synthesis of brominated pyridines often involves halogenation reactions and cross-coupling methodologies. For instance, 5-bromo-2-iodopyrimidine is synthesized using palladium-catalyzed cross-coupling reactions, which could be analogous to methods used for synthesizing 2-Bromo-3-isopropylpyridine . Similarly, 2-bromo-4-iodopyridine is synthesized from 2-bromopyridine using a 'halogen dance' reaction, which might be relevant for the synthesis of 2-Bromo-3-isopropylpyridine by altering the position of the halogen .

Molecular Structure Analysis

The molecular structure of brominated pyridines can be determined using X-ray diffraction techniques. For example, the crystal and molecular structures of 8-bromo-2',3'-O-isopropylideneadenosine were determined, showing different conformations and intramolecular interactions . This suggests that 2-Bromo-3-isopropylpyridine may also exhibit specific conformational characteristics that could be studied using similar methods.

Chemical Reactions Analysis

Brominated pyridines participate in various chemical reactions, including carbon-carbon coupling and cyclization reactions. N-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines under different conditions . These reactions highlight the reactivity of brominated pyridines, which could be extrapolated to the chemical behavior of 2-Bromo-3-isopropylpyridine.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridines can be studied using spectroscopic techniques and computational methods. For instance, novel pyridine derivatives were characterized by XRD and spectroscopic techniques, and their electronic and nonlinear optical properties were investigated using density functional theory (DFT) . These methods could be applied to 2-Bromo-3-isopropylpyridine to understand its properties.

Relevant Case Studies

While the provided papers do not directly discuss 2-Bromo-3-isopropylpyridine, they offer case studies of related compounds. For example, the synthesis and crystal structure of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine provide insights into the molecular geometry and intermolecular interactions of brominated pyridines . Additionally, the synthesis of 2-(1'-Bromo-1'-methylethyl)pyrimidines and their subsequent reactions could serve as a case study for understanding the reactivity of brominated compounds similar to 2-Bromo-3-isopropylpyridine .

Scientific Research Applications

Directed Deprotonation-Transmetalation

Regioselective deprotonation of pyridines, including 2-bromopyridine, can be used to create various substituted pyridines through a Li/Zn transmetalation and Pd-mediated coupling process. This method offers a flexible approach to synthesizing 2,3-disubstituted pyridines and other isomers, demonstrating the utility of 2-bromopyridine derivatives in complex organic syntheses (Karig, Spencer, & Gallagher, 2001).

Isostructurality in Hydrogen Bonds

Investigations into compounds like 2-chloromethylpyridinium chloride and 3-bromomethylpyridinium bromide, which are essentially isostructural, highlight the role of 2-bromo-3-isopropylpyridine in understanding hydrogen-bonded structures. This research contributes to the broader understanding of molecular interactions and structures in chemistry (Jones & Vancea, 2003).

Suzuki Cross-Coupling in Pyridine Derivatives Synthesis

The Suzuki cross-coupling reaction has been effectively used to synthesize novel pyridine derivatives, starting from compounds like 5-bromo-2-methylpyridin-3-amine. These derivatives, which potentially include 2-bromo-3-isopropylpyridine-related compounds, exhibit significant biological activities, such as anti-thrombolytic and biofilm inhibition activities (Ahmad et al., 2017).

Hydrodehalogenation over Palladium Catalysts

The hydrodehalogenation of bromopyridines, including 2-bromo-3-isopropylpyridine, over palladium catalysts, offers insights into the potential for chemical transformations of these compounds. This research is significant for understanding the chemical behavior of bromopyridines and their interactions with catalysts (Gurovets, Sharf, & Belen'kii, 1985).

Bromination in Synthetic Methods

The bromination of methylpyridines in fuming sulfuric acid, relevant to the study of 2-bromo-3-isopropylpyridine, demonstrates a method to form bromo derivatives in the pyridine nucleus. This research is valuable for synthetic chemistry, providing efficient methods for creating brominated pyridines (Does & Hertog, 2010).

Metallation of Isopropylpyridine

The successful metallation and functionalization of 2-isopropylpyridine, a close relative of 2-bromo-3-isopropylpyridine, using potassium diisopropylamide, opens up possibilities for creating a wide range of electrophiles. This process is significant for the development of new chemical compounds and reactions (Pasquinet, Rocca, Marsais, Godard, & Quéguiner, 1998).

Synthesis of Pyrimidines

The synthesis of 2-isopropyipyrimidine and its derivatives, which are structurally related to 2-bromo-3-isopropylpyridine, outlines potential routes for creating new pyrimidine compounds. These synthetic pathways are important for the exploration of new medicinal and chemical entities (Brown & Waring, 1977).

Safety and Hazards

2-Bromo-3-isopropylpyridine is classified under GHS07 for safety . It may cause skin irritation (H315), serious eye irritation (H319), and may be harmful if inhaled (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-bromo-3-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN/c1-6(2)7-4-3-5-10-8(7)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBINPKMSQABNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1417518-11-6
Record name 2-bromo-3-(propan-2-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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